Methyl (4-cyano-2-nitrophenoxy)acetate
Overview
Description
Methyl (4-cyano-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H8N2O5 It is a derivative of phenoxyacetic acid, featuring both cyano and nitro functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-cyano-2-nitrophenoxy)acetate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-cyano-2-nitrophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at room temperature for about 2 hours. The product is then extracted with ethyl acetate and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-cyano-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous sodium hydroxide.
Major Products
Reduction: 4-cyano-2-aminophenoxyacetic acid.
Hydrolysis: 4-cyano-2-nitrophenoxyacetic acid.
Scientific Research Applications
Methyl (4-cyano-2-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl (4-cyano-2-nitrophenoxy)acetate largely depends on the specific application. In chemical reactions, the cyano and nitro groups play crucial roles in determining the reactivity and interaction with other molecules. For instance, the nitro group can act as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-cyano-2-aminophenoxy)acetate
- Methyl (4-cyano-2-hydroxyphenoxy)acetate
- Methyl (4-cyano-2-methoxyphenoxy)acetate
Uniqueness
Methyl (4-cyano-2-nitrophenoxy)acetate is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties to the molecule. This makes it particularly useful in synthetic chemistry as a versatile intermediate for various reactions.
Properties
IUPAC Name |
methyl 2-(4-cyano-2-nitrophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-16-10(13)6-17-9-3-2-7(5-11)4-8(9)12(14)15/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHDBLCQWMITEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653389 | |
Record name | Methyl (4-cyano-2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652997-70-1 | |
Record name | Methyl (4-cyano-2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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